molecular formula C9H14N2O B13593928 3-Amino-2-(5-methylpyridin-2-yl)propan-1-ol

3-Amino-2-(5-methylpyridin-2-yl)propan-1-ol

Cat. No.: B13593928
M. Wt: 166.22 g/mol
InChI Key: QRDRWNMPMPJTLY-UHFFFAOYSA-N
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Description

3-Amino-2-(5-methylpyridin-2-yl)propan-1-ol is an organic compound with the molecular formula C9H14N2O It features a pyridine ring substituted with a methyl group and an amino alcohol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(5-methylpyridin-2-yl)propan-1-ol typically involves the reaction of 5-methylpyridin-2-amine with an appropriate aldehyde or ketone, followed by reduction. One common method involves the use of 1-Phenylprop-2-yn-1-ol and 5-methylpyridin-2-amine in the presence of silver carbonate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in toluene, refluxed at 393 K for about 12 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(5-methylpyridin-2-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated alcohols or amines.

Scientific Research Applications

3-Amino-2-(5-methylpyridin-2-yl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2-(5-methylpyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino alcohol group can form hydrogen bonds and participate in various biochemical reactions, influencing the activity of target proteins and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(6-methylpyridin-2-yl)propan-1-ol
  • 3-(2-Methylpyridin-4-yl)propan-1-ol
  • 3-Amino-3-cyclohexyl-propan-1-ol

Uniqueness

3-Amino-2-(5-methylpyridin-2-yl)propan-1-ol is unique due to its specific substitution pattern on the pyridine ring and the presence of both amino and alcohol functional groups.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

3-amino-2-(5-methylpyridin-2-yl)propan-1-ol

InChI

InChI=1S/C9H14N2O/c1-7-2-3-9(11-5-7)8(4-10)6-12/h2-3,5,8,12H,4,6,10H2,1H3

InChI Key

QRDRWNMPMPJTLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C(CN)CO

Origin of Product

United States

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